molecular formula C12H17N B1374972 3-tert-butyl-2,3-dihydro-1H-indole CAS No. 1692219-72-9

3-tert-butyl-2,3-dihydro-1H-indole

Cat. No. B1374972
CAS RN: 1692219-72-9
M. Wt: 175.27 g/mol
InChI Key: UGMHCUGSEVODRD-UHFFFAOYSA-N
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Description

3-tert-butyl-2,3-dihydro-1H-indole, also known as 3-(tert-butyl)indoline, is a chemical compound with the molecular formula C12H17N . It has a molecular weight of 175.27 . The compound is typically stored at 4°C and is in liquid form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H17N/c1-12(2,3)10-8-13-11-7-5-4-6-9(10)11/h4-7,10,13H,8H2,1-3H3 . This indicates the presence of a tertiary butyl group attached to an indoline structure.


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, indole derivatives are known to undergo a variety of reactions. For instance, they are used in the synthesis of biologically active compounds for the treatment of various disorders .


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 175.28 . The compound’s storage temperature is typically 4°C .

Scientific Research Applications

Indole Synthesis and Classification

Indole alkaloids have inspired organic chemists to develop various synthesis methods for indole compounds. A review offers a comprehensive classification of all indole syntheses, highlighting nine strategic approaches for constructing the indole nucleus. These methods are crucial in organic chemistry and have a broad spectrum of applications in synthesizing biologically active compounds (Taber & Tirunahari, 2011).

Pharmacokinetics and Protective Roles of Indoles

Indoles, such as indole-3-carbinol (I3C) and its derivatives, exhibit protective effects on chronic liver injuries. Their pleiotropic protective roles are evident in various liver conditions, including hepatitis, hepatic steatosis, and hepatocellular carcinoma. These compounds modulate enzymes relevant to lipid metabolism and viral replication, showcasing their potential in hepatic protection (Wang et al., 2016).

Chemoprotective Properties in Cancer

Indole-3-carbinol (I3C) and its derivatives have been recognized for their chemoprotective properties in breast and prostate cancer. The compounds influence various biological responses, including modulation of transcriptional factors, oxidative stress relief, and inhibition of DNA synthesis. They have shown promising effects in experimental animal models of carcinogenesis (Bradlow, 2008).

Indole Derivatives in Medicinal Chemistry

Indole derivatives have been extensively studied due to their wide range of pharmacological activities. These compounds have been associated with anticancer, anticonvulsant, antimicrobial, and other therapeutic effects. The synthesis and biological significance of indole derivatives are well-documented, offering valuable insights for medicinal chemists in drug discovery (Padmavathi et al., 2021).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

Indole derivatives, including 3-tert-butyl-2,3-dihydro-1H-indole, have diverse biological activities and immense potential to be explored for newer therapeutic possibilities . Their broad-spectrum biological activities have sparked interest among researchers to synthesize various scaffolds of indole for screening different pharmacological activities .

properties

IUPAC Name

3-tert-butyl-2,3-dihydro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N/c1-12(2,3)10-8-13-11-7-5-4-6-9(10)11/h4-7,10,13H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGMHCUGSEVODRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CNC2=CC=CC=C12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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